molecular formula C10H17NO3 B1298749 4-(Cyclohexylamino)-4-oxobutanoic acid CAS No. 21451-32-1

4-(Cyclohexylamino)-4-oxobutanoic acid

Cat. No. B1298749
CAS RN: 21451-32-1
M. Wt: 199.25 g/mol
InChI Key: QPFZDZLAUAIBLL-UHFFFAOYSA-N
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Description

4-(Cyclohexylamino)-4-oxobutanoic acid is a compound that belongs to a class of substances with potential pharmacological properties. While the specific compound is not directly studied in the provided papers, related compounds with similar structures have been synthesized and evaluated for their biological activities, including antidiabetic, anticancer, and radioprotective effects .

Synthesis Analysis

The synthesis of related compounds involves various chemical reactions and techniques. For instance, the synthesis of 4-(trans-4-Methylcyclohexyl)-4-oxobutyric acid, a compound with antidiabetic properties, was achieved through a series of steps that elucidated the structural requirements for drug activity . Another example is the synthesis of Methyl(3S)-3-(tert-Butoxycarbonylamino)-4-oxobutanoate, a chiral intermediate of sitagliptin, which was synthesized from L-aspartic acid through selective methylation, Boc-protection, acylation, reduction, and oxidation, with an overall yield of about 41% .

Molecular Structure Analysis

The molecular structure of these compounds is crucial for their biological activity. For example, the molecular structure of 4-(5-chloro-2-hydroxyphenylamino)-4-oxobut-2-enoic acid was determined using techniques like FT-IR, NMR, and single crystal X-ray structural analysis, revealing intramolecular hydrogen bonds that stabilize the molecule . Similarly, the molecular structure of 4-(5,5-Dimethyl-3-oxo-cyclohex-1-enylamino)benzenesulfonamide was confirmed by elemental analyses and spectral data, which is essential for the synthesis of novel quinolines with potential anticancer and radioprotective properties .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis and modification of these compounds are complex and require precise control over reaction conditions. For instance, the synthesis of Methyl(3S)-3-(tert-Butoxycarbonylamino)-4-oxobutanoate involved reactions such as methylation, Boc-protection, acylation, reduction, and oxidation . The synthesis of novel quinolines also involved multiple steps, including the use of 4-(5,5-Dimethyl-3-oxo-cyclohex-1-enylamino)benzenesulfonamide as a precursor .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds, such as solubility, stability, and reactivity, are influenced by their molecular structure. For example, the intramolecular hydrogen bonds in 4-(5-chloro-2-hydroxyphenylamino)-4-oxobut-2-enoic acid contribute to its stability and may affect its interaction with biological targets like DNA . The properties of these compounds are critical for their biological activity and potential therapeutic applications.

Scientific Research Applications

1. Synthesis and Chemical Transformations

  • Synthesis of Diaminomethylidene Derivatives : Methyl 4-chloro-3-oxobutanoate reacts with various compounds, leading to the synthesis of derivatives like N,N-unsubstituted diaminomethylidene derivative of tetronic acid (Prezent & Dorokhov, 2012).
  • Development in ELISA Analysis : The compound has applications in the development of ELISA for analyzing organophosphorous insecticides in fruit samples, demonstrating its utility in agricultural chemistry (Zhang et al., 2008).
  • Study in Methionine Salvage Pathway : In cell lines, 4-Methylthio-2-oxobutanoic acid, a related compound, inhibits growth and induces apoptosis, highlighting its significance in biological pathways and potential therapeutic applications (Tang et al., 2006).

2. Molecular and Structural Analysis

  • Molecular Structure Studies : Advanced techniques like FT-IR, NMR, and X-ray diffraction have been used to analyze the molecular structure, stability, and charge transfer within molecules of related 4-oxobutanoic acid derivatives, providing insights into their chemical behavior (Raju et al., 2015).

3. Biological and Pharmacological Investigations

  • Antimicrobial and Antifungal Activities : Derivatives of 4-oxobutanoic acid have been synthesized and tested for their antimicrobial activities, showing significant potential in medical and pharmaceutical research (Sana et al., 2011).

Future Directions

The future directions in the research and application of 4-(Cyclohexylamino)-4-oxobutanoic acid could involve the exploration of alternative components in the Ugi four-component reactions (Ugi-4CRs), particularly over the past ten years . The Suzuki–Miyaura (SM) coupling reaction also presents potential areas for future research .

properties

IUPAC Name

4-(cyclohexylamino)-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO3/c12-9(6-7-10(13)14)11-8-4-2-1-3-5-8/h8H,1-7H2,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPFZDZLAUAIBLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60352638
Record name N-Cyclohexyl-succinamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60352638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

21451-32-1
Record name N-Cyclohexyl-succinamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60352638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Succinic anhydride (2.59 g, 25.9 retool) was dissolved in pyridine (15 ml). Cyclohexylamine was added dropwise to the solution at 0°. Thereafter, the mixture was stirred at room temperature (20°-22°) for 6 h. The pyridine was removed under reduced pressure. The residue was poured into 10% aqueous citric acid. The resulting precipitate was collected, washed thoroughly with 10% aqueous citric acid and then water. The precipitate was dried under vacuum to give the title compound (3.81 g, 74%), mp 168°-170°. The structure of the product was confirmed by NMR.
Quantity
2.59 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
74%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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